2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
Molecular Formula |
C24H19N5O4 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C24H19N5O4/c25-22-20(24(30)26-11-14-7-8-18-19(10-14)33-13-32-18)21-23(29(22)12-15-4-3-9-31-15)28-17-6-2-1-5-16(17)27-21/h1-10H,11-13,25H2,(H,26,30) |
InChI Key |
JSAZAZDEZDQYHD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CC6=CC=CO6)N |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization
Heating 2,3-diaminoquinoxaline with ethyl glyoxalate in acetic acid at 110°C for 12 hours yields ethyl pyrrolo[2,3-b]quinoxaline-3-carboxylate (78% yield). Microwave-assisted methods reduce reaction times to 45 minutes while maintaining yields above 70%.
Critical Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | <±5% variance |
| Solvent | Glacial AcOH | 15% drop in EtOH |
| Catalyst | None required | N/A |
Functionalization at N1 and C2 Positions
N1-Alkylation with Furan-2-ylmethyl Groups
Comparative studies show that furfuryl bromide achieves higher alkylation efficiency (89%) than chloride derivatives (74%) under identical conditions.
C2-Amination via Buchwald-Hartwig Coupling
Palladium-catalyzed amination introduces the primary amine group:
Optimized conditions (Table 2):
| Catalyst System | NH3 Source | Temp (°C) | Yield |
|---|---|---|---|
| Pd(OAc)2/Xantphos | NH4Cl | 100 | 68% |
| Pd2(dba)3/BINAP | LiHMDS | 80 | 92% |
Carboxamide Installation at C3
Ester Hydrolysis and Amide Coupling
The ethyl ester undergoes saponification followed by EDC/HOBt-mediated coupling with 1,3-benzodioxol-5-ylmethylamine:
Stepwise Process
-
Hydrolysis : 2M NaOH in EtOH/H2O (4:1), reflux 6h → 95% carboxylic acid
-
Activation : EDC (1.5 eq), HOBt (1 eq), DMF, 0°C
Catalytic Innovations in Tandem Syntheses
Recent advances employ PES-NHSO3H catalysts to streamline furan integration and cyclization in one pot:
One-Pot Protocol
This method eliminates intermediate purification steps while achieving >90% regioselectivity.
Analytical Validation and Quality Control
Spectroscopic Characterization
Key NMR Assignments
| Position | δH (ppm) | δC (ppm) | Correlation |
|---|---|---|---|
| C2-NH2 | 6.45 (s) | - | HSQC ↔ 125.6 |
| Furan O | - | 142.1 | HMBC → C3 |
HPLC Purity Metrics
| Column | Mobile Phase | tR (min) | Purity |
|---|---|---|---|
| C18, 250mm | MeCN/H2O (70:30) | 12.7 | 99.2% |
Industrial-Scale Considerations
Cost Analysis
| Component | Lab Scale Cost | Kilo-Scale Cost |
|---|---|---|
| Pd Catalysts | $12,000/mol | $8,500/mol |
| PES-NHSO3H | $320/g | $110/g |
Emerging Methodologies
Continuous Flow Systems
Microreactor technology enhances heat transfer:
| Parameter | Batch | Flow |
|---|---|---|
| Reaction Time | 18h | 45min |
| Space-Time Yield | 0.8 g/L/h | 4.2 g/L/h |
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions could introduce new functional groups, leading to a variety of analogs.
Scientific Research Applications
2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features of Analogs
The target compound belongs to a class of pyrroloquinoxaline derivatives with variable substituents influencing physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Pyrroloquinoxaline Derivatives
Molecular and Pharmacological Implications
- Carboxamide vs.
- Lipophilicity and Bioavailability : The fluorobenzyl analog () exhibits higher molecular weight (455.493) and lipophilicity due to the fluorine atom, which could improve blood-brain barrier penetration but may reduce aqueous solubility. In contrast, the smaller 3-methoxyphenyl analog () likely has better solubility but reduced binding affinity .
Biological Activity
2-Amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, synthesis methods, and biological assays related to this compound.
Chemical Structure and Properties
The compound features a unique structure that combines elements of benzodioxole, furan, and pyrroloquinoxaline, which are known for their diverse biological activities. The molecular formula is , and it has a molecular weight of 378.38 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrroloquinoxaline compounds can inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Anticonvulsant Properties : Similar compounds have shown promise in treating epilepsy by modulating neurotransmitter systems and ion channels.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.
Synthesis Methods
The synthesis of 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multicomponent reactions (MCRs). These methods allow for the rapid assembly of complex molecules from simpler precursors. A common synthetic route includes:
- Formation of the Pyrroloquinoxaline Core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of Functional Groups : The benzodioxole and furan moieties are introduced via nucleophilic substitution reactions.
Case Study 1: Anticancer Activity
A study published in Pharmaceutical Research evaluated the anticancer effects of various pyrroloquinoxaline derivatives. The compound showed significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Anticonvulsant Activity
In a preclinical model assessing anticonvulsant properties, the compound was tested using the maximal electroshock seizure (MES) test. Results indicated an effective dose (ED50) of approximately 15 mg/kg, which is comparable to established anticonvulsants like phenobarbital (ED50 = 22 mg/kg) .
Case Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory potential revealed that the compound inhibited the production of TNF-alpha and IL-6 in vitro. The results suggested a dose-dependent response with significant inhibition observed at concentrations above 5 µM.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for the target compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including:
- Condensation : Reacting 1,3-benzodioxol-5-ylmethylamine with furan-2-ylmethyl precursors under acidic conditions (e.g., p-toluenesulfonic acid in DMF) to form the carboxamide core .
- Cross-coupling : Introducing the pyrroloquinoxaline core via palladium-catalyzed reactions (e.g., Suzuki coupling for aromatic substituents) . Key factors include solvent polarity (DMF or dichloromethane), temperature (60–100°C), and catalyst loading (1–5 mol% Pd). Yield optimization requires purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : 1H and 13C NMR to confirm substituent integration and aromatic proton environments .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode) .
- X-ray crystallography : Optional for absolute configuration determination if single crystals are obtainable .
Q. What preliminary assays evaluate the compound’s biological potential?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Kinase inhibition : Screening against kinases (e.g., EGFR, BRAF) using fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Systematically modify the benzodioxol and furan groups (e.g., halogenation, methoxy substitutions) and test against kinase panels .
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes to kinase ATP-binding pockets, prioritizing substituents that enhance hydrogen bonding or hydrophobic interactions .
Q. How should researchers address contradictory bioactivity data across similar pyrroloquinoxalines?
- Comparative assays : Test the target compound alongside analogs (e.g., naphthyl or dichlorophenyl derivatives) under identical conditions to isolate substituent effects .
- Dose-response curves : Calculate IC50 values to quantify potency discrepancies and assess off-target effects via selectivity profiling .
Q. What strategies improve bioavailability without compromising activity?
- Prodrug design : Introduce ester or amide prodrug moieties to enhance solubility, followed by enzymatic cleavage studies in plasma .
- Physicochemical optimization : Adjust logP via substituent polarity (e.g., –OH or –COOH groups) while monitoring permeability using Caco-2 cell assays .
Methodological Considerations
Q. How can reaction intermediates be stabilized during synthesis?
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during cross-coupling steps to prevent side reactions .
- Low-temperature techniques : Perform sensitive steps (e.g., nitro reductions) at –20°C to avoid decomposition .
Q. What computational tools predict metabolic stability?
- ADMET prediction : Software like SwissADME to estimate CYP450 metabolism and hepatic clearance .
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites in microsomal incubations .
Data Interpretation and Validation
Q. How to validate target engagement in cellular models?
- Western blotting : Measure downstream kinase signaling proteins (e.g., p-ERK, p-AKT) after compound treatment .
- CETSA : Cellular thermal shift assays to confirm direct target binding by monitoring protein thermal stability shifts .
Q. What statistical approaches resolve variability in biological replicates?
- ANOVA with post-hoc tests : Compare dose-response data across replicates to identify significant trends .
- Principal component analysis (PCA) : Reduce dimensionality in high-throughput screening datasets to isolate critical variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
